4-bromo-1H-indol-2-amine hydrochloride

Catalog No.
S7726758
CAS No.
M.F
C8H8BrClN2
M. Wt
247.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-1H-indol-2-amine hydrochloride

Product Name

4-bromo-1H-indol-2-amine hydrochloride

IUPAC Name

4-bromo-1H-indol-2-amine;hydrochloride

Molecular Formula

C8H8BrClN2

Molecular Weight

247.52 g/mol

InChI

InChI=1S/C8H7BrN2.ClH/c9-6-2-1-3-7-5(6)4-8(10)11-7;/h1-4,11H,10H2;1H

InChI Key

KEMSMJJXXNCTKH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C(N2)N)C(=C1)Br.Cl

Canonical SMILES

C1=CC2=C(C=C(N2)N)C(=C1)Br.Cl

4-Bromo-1H-indol-2-amine hydrochloride is a chemical compound with the molecular formula C₈H₈BrClN₂ and a molecular weight of 247.52 g/mol. It is characterized by the presence of a bromine atom at the 4-position of the indole ring, along with an amine functional group at the 2-position. This compound is typically encountered as a hydrochloride salt, enhancing its solubility in polar solvents. The compound has garnered interest due to its structural features that are conducive to various

The chemical reactivity of 4-bromo-1H-indol-2-amine hydrochloride is influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Amination: The amine group can participate in coupling reactions, particularly in the synthesis of more complex organic molecules.
  • Cyclization Reactions: The indole structure can engage in cyclization reactions, leading to the formation of fused ring systems, which are valuable in drug discovery .

4-Bromo-1H-indol-2-amine hydrochloride has shown potential biological activities, particularly in the realm of medicinal chemistry. It serves as a scaffold for designing compounds with anticancer properties and has been noted for its inhibitory effects on certain enzymes involved in cancer cell proliferation. Additionally, it has been explored for its antibacterial properties by inhibiting bacterial cystathionine gamma-lyase, a key enzyme in hydrogen sulfide production in pathogenic bacteria .

Several synthetic routes have been developed for producing 4-bromo-1H-indol-2-amine hydrochloride:

  • Bromination of Indole Derivatives: Starting from indole or substituted indoles, bromination can be achieved using brominating agents such as N-bromosuccinimide.
  • Amine Formation: The introduction of an amine group can be accomplished through reductive amination or direct amination methods.
  • Hydrochloride Salt Formation: The final step typically involves reacting the base form of the compound with hydrochloric acid to yield the hydrochloride salt .

This compound finds applications in various fields:

  • Pharmaceutical Development: As a building block for synthesizing potential drug candidates targeting cancer and bacterial infections.
  • Chemical Research: Utilized in organic synthesis as a versatile intermediate for developing complex molecules.
  • Biochemical Studies: Employed in studies investigating enzyme inhibition and related biological mechanisms .

Research indicates that 4-bromo-1H-indol-2-amine hydrochloride interacts with several biological targets:

  • Enzyme Inhibition: It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, particularly those linked to cancer cell growth and bacterial survival.
  • Binding Affinity Assessments: Studies have measured its binding affinity to various receptors and enzymes, providing insights into its potential therapeutic effects .

Several compounds share structural similarities with 4-bromo-1H-indol-2-amine hydrochloride, each exhibiting unique properties and activities:

Compound NameSimilarityUnique Features
4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde0.84Exhibits different biological activity profiles
6-Bromo-1H-indole-3-carbaldehyde0.79Known for its role in synthesizing complex indole derivatives
5-Bromo-1-methyl-1H-indole-3-carbaldehyde0.74Exhibits distinct reactivity patterns

These similar compounds highlight the diversity within brominated indole derivatives and their potential applications in medicinal chemistry .

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

3

Exact Mass

245.95594 g/mol

Monoisotopic Mass

245.95594 g/mol

Heavy Atom Count

12

Dates

Last modified: 01-05-2024

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